2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
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Description
Scientific Research Applications
Synthesis and Material Science
The compound 2-Iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide and its derivatives find extensive use in the synthesis of various heterocyclic compounds due to their unique structural characteristics. For instance, molecular iodine has been utilized to promote the divergent synthesis of benzimidazoles, benzothiazoles, and a new class of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines through oxidative cyclization involving new C-N and S-N bond formation at ambient temperature, showcasing the compound's utility in facilitating complex chemical transformations (Gunaganti Naresh, R. Kant, & T. Narender, 2014).
Photophysical Properties
The photophysical properties of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives have been a subject of research, particularly in the development of novel fluorescent materials. These derivatives and their BF2 complexes exhibit large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects (AIEE), making them promising candidates for applications in organic light-emitting diodes (OLEDs) and fluorescence-based sensors. The study of these derivatives in various organic solvents and the solid state has provided valuable insights into their potential utility in advanced materials science (Kan Zhang et al., 2017).
Antimicrobial Activity
The antimicrobial potential of 2-phenylamino-thiazole derivatives, including those related to 2-Iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, has been explored, revealing that some synthesized molecules exhibit potent activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. This indicates the compound's relevance in the development of new antimicrobial agents, with certain derivatives showing greater efficacy than reference drugs against pathogenic strains used in studies (D. Bikobo et al., 2017).
Anticancer Activity
Research into N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives has also extended into the field of anticancer drug development. These derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines. The findings suggest that certain derivatives exhibit moderate to excellent anticancer activity, highlighting their potential as lead compounds for further development into anticancer therapies (B. Ravinaik et al., 2021).
properties
IUPAC Name |
2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10IN3OS/c16-12-9-5-4-8-11(12)13(20)17-15-19-18-14(21-15)10-6-2-1-3-7-10/h1-9H,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXJYPYRHRKHRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10IN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-iodo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
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